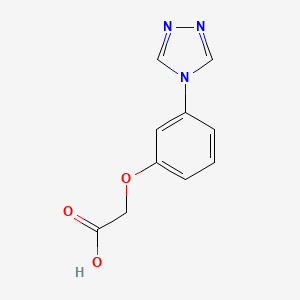
3-Chloro-4-(1-naphthylmethoxy)aniline
Vue d'ensemble
Description
3-Chloro-4-(1-naphthylmethoxy)aniline is a biochemical compound with the molecular formula C17H14ClNO and a molecular weight of 283.75 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-(1-naphthylmethoxy)aniline can be represented by the SMILES string:C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)N)Cl . This string represents the structure of the molecule in a linear format, where each character or set of characters represents an atom or a bond.
Applications De Recherche Scientifique
Catalytic Synthesis of Arylamides : Arylamides of 3-hydroxy-2-naphthoic acid, which are used in the production of organic azo pigments, medicines, and pesticides, have been synthesized using catalysts like phosphorus trichloride and antimony trifluoride. These compounds facilitate the synthesis under relatively mild conditions compared to traditional methods (Shteinberg, 2022).
Reactions with Nucleophiles : Studies on the reactivity of certain chloro- and hydroxy-naphthyl-triazines with nucleophiles, including aniline, have demonstrated unique reaction pathways and reactivity profiles. These insights are valuable in the field of organic synthesis and can be applied to the synthesis of complex organic compounds (Tsunoda et al., 1976).
Practical Synthesis for Industrial Production : A practical synthesis process for 3-Chloro-4-(3-fluorobenzyloxy)aniline has been developed, which features cheap and readily available starting materials, robustness, and less waste, making it suitable for industrial production (Qingwen, 2011).
Thermolysis and Nitrene Chemistry : The thermolysis of certain chloro-anilino-naphthoquinones has been studied, revealing how the substituent on aniline affects the reaction outcome, such as the generation of phenazine or amino-naphthoquinone. Understanding these reactions is crucial for the design of specific synthetic pathways in organic chemistry (Loredo-Carrillo et al., 2020).
Ortho-Selective Chlorination : The use of 1-chloro-1,2-benziodoxol-3-one in the ortho-selective chlorination of anilides under aqueous conditions has been explored. This provides a new avenue for the functionalization of aniline derivatives (Vinayak et al., 2018).
Propriétés
IUPAC Name |
3-chloro-4-(naphthalen-1-ylmethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO/c18-16-10-14(19)8-9-17(16)20-11-13-6-3-5-12-4-1-2-7-15(12)13/h1-10H,11,19H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXIUQGSCALWEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(1-naphthylmethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-[(1R,2R)-rel-2-phenylcyclopropyl]carbamate](/img/structure/B3157227.png)



![1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-propylamine](/img/structure/B3157255.png)







![Pyrazolo[1,5-a]pyrimidine-3-carbonitrile,5,7-dichloro-6-methyl-](/img/structure/B3157332.png)